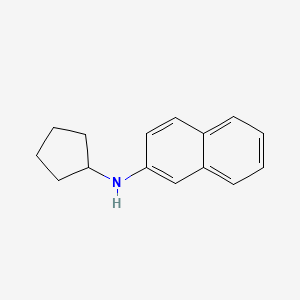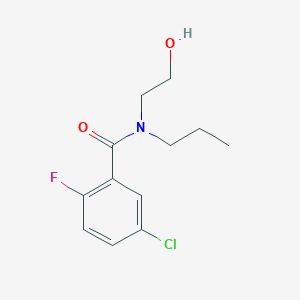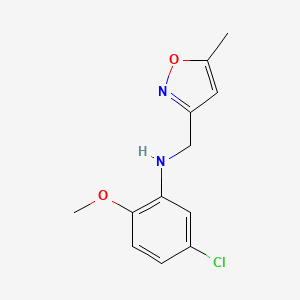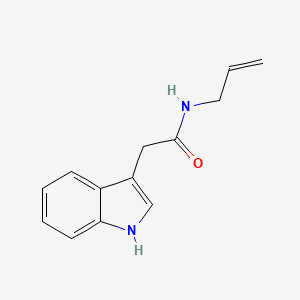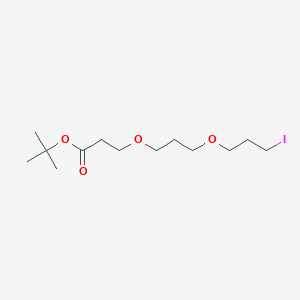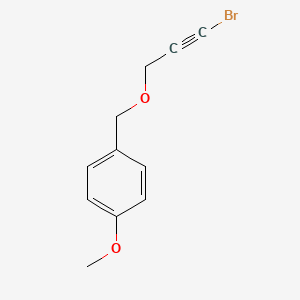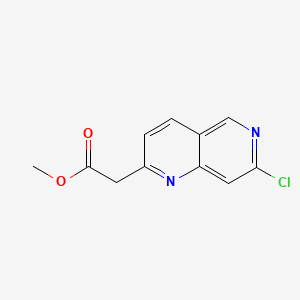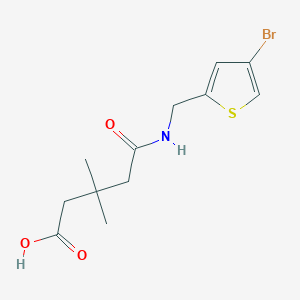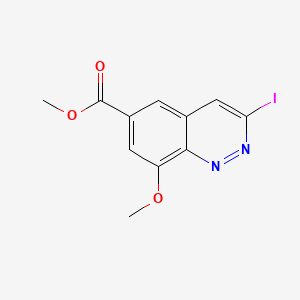
Methyl 3-iodo-8-methoxycinnoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-iodo-8-methoxycinnoline-6-carboxylate is a chemical compound with the molecular formula C11H9IN2O3 and a molecular weight of 344.11 g/mol . This compound belongs to the cinnoline family, which is a class of heterocyclic aromatic organic compounds. The presence of iodine and methoxy groups in its structure makes it a unique derivative of cinnoline.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-8-methoxycinnoline-6-carboxylate typically involves the iodination of a cinnoline derivative followed by esterification. One common method includes the reaction of 3-iodo-8-methoxycinnoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 3-iodo-8-methoxycinnoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-8-methoxycinnoline-6-carboxylate, while a Suzuki-Miyaura coupling reaction could produce a variety of aryl-substituted cinnoline derivatives.
科学的研究の応用
Methyl 3-iodo-8-methoxycinnoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-iodo-8-methoxycinnoline-6-carboxylate involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- Methyl 3-iodocinnoline-6-carboxylate
- Methyl 8-methoxycinnoline-6-carboxylate
- Methyl 3-bromo-8-methoxycinnoline-6-carboxylate
Uniqueness
Methyl 3-iodo-8-methoxycinnoline-6-carboxylate is unique due to the presence of both iodine and methoxy groups in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts .
特性
分子式 |
C11H9IN2O3 |
|---|---|
分子量 |
344.10 g/mol |
IUPAC名 |
methyl 3-iodo-8-methoxycinnoline-6-carboxylate |
InChI |
InChI=1S/C11H9IN2O3/c1-16-8-4-7(11(15)17-2)3-6-5-9(12)13-14-10(6)8/h3-5H,1-2H3 |
InChIキー |
MJKSYTOUAHMMBP-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)C=C(N=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



